N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-10-4-15(5-11-19)21-14-22(16-2-8-18(24)9-3-16)27(25-21)33(30,31)20-12-6-17(23)7-13-20/h2-13,22,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXENBFKZXFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorophenyl group: The resulting compound is further reacted with 4-fluorobenzaldehyde under basic conditions to introduce the fluorophenyl group.
Final coupling: The final step involves coupling the intermediate with methanesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The target compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Key analogs include:
Key Observations :
- Substituent Position : The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to 2-fluorophenyl analogs (e.g., ), which exhibit steric hindrance .
- Sulfonamide Groups : Methanesulfonamide (target) vs. ethanesulfonamide () influences solubility; bulkier groups reduce membrane permeability .
Physicochemical and Crystallographic Properties
- X-ray Crystallography: The target compound’s analogs (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with R-factors < 0.06, confirming planar pyrazoline rings and sulfonamide geometry critical for bioactivity .
- Molecular Weight and Solubility : Derivatives with molecular weights > 500 g/mol (e.g., ) show reduced aqueous solubility, necessitating formulation optimization .
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyrazole core with various substituents that influence its biological properties. The presence of the chlorobenzenesulfonyl and fluorophenyl groups are particularly noteworthy for their potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClFN3O4S |
| Molecular Weight | 445.93 g/mol |
| CAS Number | 851782-14-4 |
The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. This compound may interfere with signaling pathways critical to cell proliferation and survival, particularly in cancerous cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's sulfonamide moiety is known for its antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy similar to that of traditional sulfa drugs. Studies suggest that the compound may disrupt folate synthesis in bacteria, leading to growth inhibition .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound was found effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including condensation of arylhydrazines with ketones to form the pyrazoline core, followed by sulfonylation. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility and reactivity .
- Microwave-assisted synthesis : Enhances reaction rates and purity by enabling precise temperature control .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which characterization techniques are essential for confirming the compound’s structure?
A combination of methods is required:
Q. What biological activities are associated with the compound’s structural motifs?
The sulfonamide and 4-fluorophenyl groups are linked to:
- Enzyme inhibition : Potential interaction with ATP-binding pockets in kinases .
- Antimicrobial activity : Structural analogs show efficacy against fungal pathogens via membrane disruption .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Contradictions in NMR or IR spectra may arise from tautomerism or conformational flexibility. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- DFT calculations : Predicts stable conformers and compares experimental vs. simulated spectra .
- Complementary techniques : X-ray crystallography provides definitive bond-length and angle data .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Flow chemistry : Reduces side reactions by controlling residence time and mixing efficiency (e.g., for diazo intermediates) .
- Inert atmosphere : Prevents oxidation of sensitive intermediates like thiols or amines .
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, catalyst loading) to maximize yield .
Q. How can electronic properties be analyzed to predict reactivity in medicinal chemistry applications?
- UV-Vis spectroscopy : Measures π→π* transitions to assess conjugation in the pyrazole ring .
- Electrochemical studies : Cyclic voltammetry identifies redox-active sites (e.g., sulfonamide groups) .
- Hirshfeld surface analysis : Maps intermolecular interactions to guide solubility or crystallinity improvements .
Q. What mechanisms underlie the compound’s stability under varying pH conditions?
- Hydrolysis studies : Monitor degradation products at acidic/basic pH using HPLC-MS .
- pKa determination : Titration or computational methods (e.g., MarvinSketch) predict protonation states affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
